Cibarian

Descripción

In chemical contexts, Cibarian refers to an organic compound identified as an ester of 3-nitropropanoic acid (3-NPA), a toxic secondary metabolite found in plants such as Astragalus canadensis (Canadian milkvetch) and Platanus orientalis (Oriental plane tree) . Hydrolysis of plant-derived compounds like miserotoxin releases this compound alongside structurally similar esters such as karakin and hiptagin, which are associated with livestock toxicity . In microbiology, Weissella cibaria is a bacteriocin-producing bacterial species studied for applications in food preservation and probiotics . Additionally, the term "this compound" appears in entomology to describe insect mouthparts (e.g., beetles) . This article focuses on the chemical compound this compound and its comparison with analogous compounds.

Propiedades

Número CAS |

39797-90-5 |

|---|---|

Fórmula molecular |

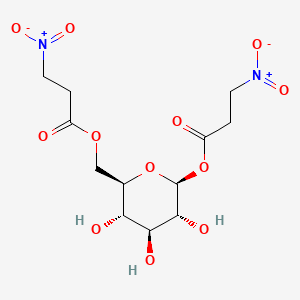

C12H18N2O12 |

Peso molecular |

382.28 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |

InChI |

InChI=1S/C12H18N2O12/c15-7(1-3-13(20)21)24-5-6-9(17)10(18)11(19)12(25-6)26-8(16)2-4-14(22)23/h6,9-12,17-19H,1-5H2/t6-,9-,10+,11-,12+/m1/s1 |

Clave InChI |

PUSAAHYGRLPDMQ-JPXBYFMYSA-N |

SMILES |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])O)O)O |

SMILES isomérico |

C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC[N+](=O)[O-])O)O)O |

SMILES canónico |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])O)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cibarian belongs to the class of nitropropanoic acid esters, which share structural and functional similarities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Findings

Structural Similarities :

- This compound, karakin, and hiptagin are all esters of 3-NPA, differing in side-chain modifications (e.g., glycosylation). These structural variations influence their stability and bioavailability .

- Unlike miserotoxin (a 3-NPOH derivative), this compound directly releases 3-NPA upon hydrolysis, contributing to acute toxicity in herbivores .

Toxicity Mechanisms :

- 3-NPA inhibits mitochondrial succinate dehydrogenase, disrupting cellular energy production. Esters like this compound act as prodrugs, releasing 3-NPA in vivo .

- Comparative studies suggest karakin exhibits higher toxicity than this compound due to enhanced solubility and faster hydrolysis rates .

Analytical Detection: this compound was identified in Platanus orientalis bark extracts using TOF-LC-MS, alongside compounds like curcumin and β-sitosterol .

For example, this compound’s role in traditional medicine (e.g., stroke treatment ) remains underexplored compared to karakin’s well-documented toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.